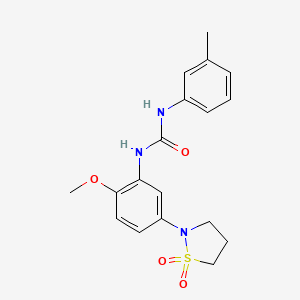

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea

描述

属性

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-5-3-6-14(11-13)19-18(22)20-16-12-15(7-8-17(16)25-2)21-9-4-10-26(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAKCHGAGNFONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the isothiazolidinyl group: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidinyl ring.

Methoxylation: Introduction of the methoxy group to the phenyl ring can be achieved through nucleophilic substitution reactions.

Urea formation: The final step involves the reaction of the substituted phenyl ring with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the isothiazolidinyl ring.

Substitution: The methoxy group and other substituents on the phenyl ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration as a drug candidate for its potential therapeutic properties.

Industry: Use in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidinyl group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.

相似化合物的比较

(a) Urea-Based Analog (8i, )

- Structural Differences : The fluconazole-based urea (8i) incorporates a thiadiazole-triazole scaffold and fluorinated phenyl groups, contrasting with the target compound’s isothiazolidin dioxide and m-tolyl groups.

- Activity : 8i exhibits antifungal properties due to its triazole moiety, a hallmark of azole antifungals. The target compound lacks this group, suggesting divergent therapeutic applications .

(b) Isothiazolidin Dioxide Analog (BAI, )

- Shared Motif : Both compounds feature the 1,1-dioxidoisothiazolidin-2-yl group, which in BAI contributes to PARP inhibition and antiproliferative effects in uterine myoma cells. This suggests the target compound may share similar mechanistic pathways .

- Whether the target compound retains this safety profile requires validation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. Key steps include:

- Step 1 : Formation of the dioxidoisothiazolidine moiety via cyclization of a thiol derivative with oxidizing agents (e.g., H₂O₂) .

- Step 2 : Urea linkage formation using phenyl isocyanates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Optimization : Use catalysts like triethylamine to enhance coupling efficiency. Solvent choice (e.g., DMF or acetonitrile) and temperature control (e.g., 25–40°C) improve yield and purity . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, particularly the methoxyphenyl and m-tolyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (335.4 g/mol) and formula (C₁₅H₁₇N₃O₄S) .

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the key structural features influencing this compound’s stability under experimental conditions?

- Methodological Answer :

- The dioxidoisothiazolidine ring enhances oxidative stability due to sulfone groups .

- Methoxy and m-tolyl substituents contribute to steric hindrance, reducing hydrolysis of the urea bond in aqueous buffers (pH 6–8) .

- Stability assays (e.g., 24-hour exposure to light/heat) should precede biological testing to confirm integrity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across different in vitro models?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum concentration .

- Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for target engagement .

Q. What computational strategies are recommended to study binding interactions with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for MAPK or EGFR kinases) to predict binding poses .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

- Free Energy Calculations : Apply MM-GBSA to quantify contributions of key residues (e.g., hydrogen bonds with urea linkage) .

Q. How can in vitro metabolic stability assays be designed to assess pharmacokinetic profiles?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, and monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Data Interpretation : Calculate intrinsic clearance (Clᵢₙₜ) and compare to reference compounds (e.g., verapamil) .

Q. What strategies resolve conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .

- Co-Solvency Approach : Blend PEG-400 with water to enhance solubility for in vivo dosing .

- Thermodynamic Analysis : Measure logP (experimental vs. predicted) to validate computational models like XLogP3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。